molecular formula C20H23NO2 B1613551 4'-Methoxy-3-piperidinomethyl benzophenone CAS No. 898792-66-0

4'-Methoxy-3-piperidinomethyl benzophenone

Cat. No.: B1613551
CAS No.: 898792-66-0
M. Wt: 309.4 g/mol
InChI Key: GDPRKFPGCXGJNX-UHFFFAOYSA-N
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Description

4-Methoxy-3-piperidinomethyl benzophenone, also known as 4-MPMBP, is a synthetic compound with a wide range of potential applications in the fields of chemistry, biochemistry, and pharmacology. It is a highly versatile molecule, with a variety of different chemical and biological properties that make it an attractive research target. In particular, 4-MPMBP has been studied for its potential use in the synthesis of various drugs, as well as its ability to act as an inhibitor in biochemical processes.

Scientific Research Applications

4'-Methoxy-3-piperidinomethyl benzophenone has been studied for its potential use in the synthesis of various drugs, as well as its ability to act as an inhibitor in biochemical processes. It has been used in the synthesis of a variety of different drugs, including the anti-cancer drug docetaxel and the anti-inflammatory drug celecoxib. Additionally, it has been used in the synthesis of the anti-anxiety drug alprazolam and the anti-depressant drug fluoxetine. Furthermore, this compound has also been studied for its potential use as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Mechanism of Action

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4'-Methoxy-3-piperidinomethyl benzophenone in laboratory experiments is its versatility and wide range of potential applications. It can be used in the synthesis of various drugs, as well as its ability to act as an inhibitor in biochemical processes. Additionally, it is relatively easy to synthesize, which makes it a cost-effective compound for use in laboratory experiments. However, there are also some limitations to using this compound in laboratory experiments. For example, the exact mechanism of action of the compound is not yet fully understood, and further research is needed to determine its full potential. Additionally, this compound is a synthetic compound, and its long-term effects on human health are not yet known.

Future Directions

The potential future directions for 4'-Methoxy-3-piperidinomethyl benzophenone are numerous. One potential direction is to further study the compound’s mechanism of action in order to better understand its potential applications. Additionally, further research could be done to investigate its potential use in the synthesis of various drugs, as well as its ability to act as an inhibitor in biochemical processes. Furthermore, further research could be done to investigate the long-term effects of this compound on human health. Additionally, this compound could be studied for its potential use as a therapeutic agent, as well as its potential use in the treatment of various diseases. Finally, further research could be done to investigate the potential use of this compound in the development of

Synthesis Methods

4'-Methoxy-3-piperidinomethyl benzophenone is synthesized through a multi-step process involving the use of several different chemical reagents. The first step involves the reaction of 4-hydroxy-3-methoxypiperidine with benzoyl chloride in the presence of a base, such as potassium carbonate. This reaction yields 4-methoxy-3-piperidinomethyl benzophenone as the product. Subsequent steps involve the conversion of the product to various other compounds, depending on the desired end product.

Properties

IUPAC Name

(4-methoxyphenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-23-19-10-8-17(9-11-19)20(22)18-7-5-6-16(14-18)15-21-12-3-2-4-13-21/h5-11,14H,2-4,12-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPRKFPGCXGJNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643127
Record name (4-Methoxyphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898792-66-0
Record name Methanone, (4-methoxyphenyl)[3-(1-piperidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898792-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Methoxyphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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